3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid
Description
3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid (CAS: 855937-55-2) is an α,β-unsaturated carboxylic acid derivative featuring a phenyl ring substituted with methoxy and pyridin-2-ylmethoxy groups. Its molecular formula is C₁₇H₁₅NO₅, with a molecular weight of 313.30 g/mol . The pyridylmethoxy group may enhance binding affinity to targets like enzymes or receptors through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
(E)-3-[5-methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-6-7-15(12(10-14)5-8-16(18)19)21-11-13-4-2-3-9-17-13/h2-10H,11H2,1H3,(H,18,19)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLSOBQKKIUHIC-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=N2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of 5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including fibrosis and inflammation.
Mechanism of Action
The mechanism of action of 3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit collagen synthesis in fibrotic tissues by targeting collagen prolyl 4-hydroxylases, thereby reducing fibrosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Molecular Comparisons
Substituent-Driven Functional Differences
Pyridine vs. Imidazopyridine Derivatives
The target compound’s pyridin-2-ylmethoxy group contrasts with the imidazo[1,2-a]pyridine substituent in the analog from . However, the pyridine variant may exhibit better solubility due to reduced lipophilicity.
Aromatic Ring Modifications
- Furan-Based Analog (CAS 773132-64-2) : Replacing the phenyl ring with a methoxycarbonyl-substituted furan reduces molecular weight and introduces a polar ester group. This likely improves aqueous solubility but diminishes aromatic stacking interactions critical for target binding .
- Haloxyfop: This herbicide shares a pyridinyloxy-phenoxypropanoic acid skeleton. The trifluoromethyl and chloro groups enhance its herbicidal activity by disrupting plant lipid biosynthesis, illustrating how minor substituent changes pivot applications from pharmaceuticals to agrochemicals .
Backbone Variations
- α,β-Unsaturated vs. Saturated Acids: The target’s propenoic acid backbone allows conjugation-dependent reactivity absent in saturated analogs (e.g., haloxyfop’s propanoic acid). This could enable covalent binding or redox activity in drug design .
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : The pyridin-2-ylmethoxy group in the target compound may lower logP compared to haloxyfop’s trifluoromethyl group, favoring better bioavailability.
- Metabolic Stability : Imidazopyridine derivatives are prone to oxidative metabolism due to their electron-rich systems, whereas the target’s simpler pyridine group might confer longer half-life .
Biological Activity
3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid, also known as a derivative of the trans-cinnamic acid family, has garnered attention for its potential biological activities. This article synthesizes existing literature and findings related to its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxy group and a pyridine moiety, which are significant for its biological interactions.
Antioxidant Activity
Research indicates that derivatives of cinnamic acid exhibit notable antioxidant properties . The presence of the methoxy group enhances electron-donating ability, which can neutralize free radicals. Studies have shown that similar compounds can significantly reduce oxidative stress markers in various cellular models .
Anti-inflammatory Effects
Cinnamic acid derivatives are recognized for their anti-inflammatory properties. In vitro studies demonstrate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest antimicrobial effects against various pathogens. The compound has shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The structural components, particularly the pyridine ring, may contribute to this activity by disrupting bacterial cell membranes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Free Radical Scavenging : The methoxy group is believed to enhance the compound's ability to donate electrons, thereby neutralizing free radicals.
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation .
- Membrane Disruption : Its amphiphilic nature allows it to interact with lipid membranes, potentially leading to disruption in bacterial cells and subsequent cell death .
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity in cellular models with IC50 values comparable to established antioxidants. |
| Study 2 | Reported anti-inflammatory effects in animal models of arthritis, with reduced swelling and cytokine levels. |
| Study 3 | Showed antimicrobial efficacy against Candida albicans and Klebsiella pneumoniae, suggesting broad-spectrum activity. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid, and how can purity be optimized?
- Methodology : Start with a Suzuki-Miyaura coupling to attach the pyridinylmethoxy group to a methoxyphenyl precursor, followed by a Horner-Wadsworth-Emmons reaction to introduce the propenoic acid moiety. Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification . Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and confirm structural integrity using -NMR (DMSO-d6, 400 MHz) .
- Key Challenge : Pyridine ring coordination may reduce reaction efficiency; optimize ligand-to-metal ratios (e.g., Pd(PPh₃)₄) .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound?
- Analytical Workflow :
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
- NMR : Use -NMR to distinguish between E/Z isomers via coupling constants in the propenoic acid moiety () .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ (expected m/z: ~328.12) .
Q. What safety protocols are essential when handling this compound in the lab?
- Best Practices :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
- Store in amber vials at -20°C under inert gas (argon) to prevent degradation .
- Neutralize waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?
- Troubleshooting Framework :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., diclofop ).
- Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent interference; validate with dynamic light scattering (DLS) .
- Data Normalization : Include internal standards (e.g., β-actin for Western blots) and report IC₅₀ values as mean ± SEM (n ≥ 3) .
Q. What computational strategies predict the compound’s binding affinity to COX-2 or other enzymatic targets?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5KIR for COX-2) to identify key interactions (e.g., hydrogen bonding with pyridinylmethoxy group) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Corate logP values (calculated via ChemDraw) with inhibitory activity to refine lead optimization .
Q. How can researchers address low yields in large-scale synthesis (>10 g)?
- Process Optimization :
- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling efficiency .
- Solvent Selection : Replace THF with DMF to enhance solubility of aromatic intermediates .
- Scale-Up Adjustments : Use continuous flow reactors for Horner-Wadsworth-Emmons steps to minimize side reactions .
Data Contradiction Analysis
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
